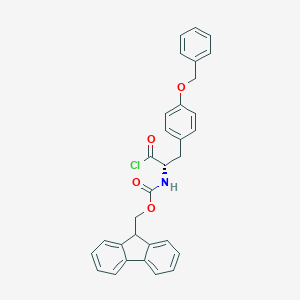

Fmoc-O-benzyl-L-tyrosyl chloride

Beschreibung

Contextualization within Protected Amino Acid Building Blocks

In the realm of peptide synthesis, the stepwise addition of amino acids requires a strategic use of protecting groups to prevent unwanted side reactions. Amino acids possess at least two reactive functional groups: an amino group and a carboxyl group. To ensure the formation of a specific peptide bond, the amino group of one amino acid and the carboxyl group of another must be temporarily blocked.

Fmoc-O-benzyl-L-tyrosyl chloride is a prime example of such a protected amino acid building block. The Fmoc group on the nitrogen atom prevents the formation of undesirable polymers, while the benzyl (B1604629) group shields the reactive hydroxyl group on the tyrosine side chain. The acyl chloride, on the other hand, is a highly activated form of the carboxylic acid, primed for rapid and efficient coupling with the free amino group of another amino acid or molecule. The use of such pre-formed, protected building blocks is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient construction of complex peptide chains. nih.govpeptide.com

Historical Development and Evolution of Fmoc Chemistry in Peptide Synthesis

The landscape of peptide synthesis was revolutionized by the introduction of solid-phase methods by R. Bruce Merrifield in the 1960s. Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used. However, the harsh acidic conditions required for Boc removal limited the synthesis of certain peptides.

In the late 1970s, Eric Atherton and Bob Sheppard introduced the Fmoc protecting group as a milder alternative. chemimpex.com The Fmoc group is stable to acidic conditions but can be readily cleaved by a secondary amine, such as piperidine (B6355638). This "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions, offered greater flexibility and was more compatible with sensitive amino acids and modifications. nih.govbeilstein-journals.org The adoption of Fmoc chemistry marked a major advancement in SPPS, facilitating the synthesis of longer and more complex peptides with higher purity and yield. Today, Fmoc-based SPPS is the most widely used method for peptide synthesis in both academic and industrial settings. peptide.com

Fundamental Role in Complex Organic Molecule Construction

The utility of this compound extends beyond the synthesis of simple linear peptides. Its reactive nature makes it a valuable tool for the construction of more intricate and biologically active molecules. The ability to introduce a protected tyrosine residue with a pre-activated carboxyl group allows for its incorporation into a wide array of molecular scaffolds.

The synthesis of this compound is typically achieved by treating its parent carboxylic acid, Fmoc-O-benzyl-L-tyrosine, with a chlorinating agent such as thionyl chloride. chemimpex.com This conversion to the highly reactive acyl chloride facilitates its use in coupling reactions where standard coupling reagents might be less effective.

While detailed research findings specifically highlighting the use of this compound are not extensively documented in publicly available literature, the principles of its reactivity are well-established. Acyl chlorides are known to react readily with a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the formation of amide, ester, and thioester bonds, respectively. Therefore, this compound can be employed to introduce the protected tyrosine moiety into diverse molecular architectures, contributing to the synthesis of peptidomimetics, cyclic peptides, and other complex organic molecules with potential therapeutic applications. The benzyl protection of the tyrosine side chain is stable under the conditions of Fmoc deprotection but can be removed under different conditions, such as catalytic hydrogenation, providing further synthetic versatility.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26ClNO4/c32-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)33-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIGWPLGJZONE-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117204 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-60-4 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc O Benzyl L Tyrosyl Chloride and Its Precursors

Preparation of N-Fmoc-O-benzyl-L-tyrosine (Precursor Analysis)

The synthesis of the precursor, N-Fmoc-O-benzyl-L-tyrosine, requires the careful and selective protection of the amino and hydroxyl groups of the L-tyrosine backbone.

The protection of the α-amino group is commonly achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This protecting group is favored for its stability under a range of conditions and its facile removal under basic conditions, often with a solution of piperidine (B6355638) in dimethylformamide (DMF). The reaction involves the acylation of the amino group with Fmoc-Cl, a process that can be carried out under Schotten-Baumann conditions or by using alternative methods to minimize side reactions.

The phenolic hydroxyl group of tyrosine is typically protected as a benzyl (B1604629) ether. This is accomplished by reacting the tyrosine derivative with benzyl bromide in the presence of a base. The O-benzyl group is stable under the basic conditions used for Fmoc group removal but can be cleaved under strongly acidic conditions or through catalytic hydrogenation. This orthogonality in protecting group strategy is crucial for the selective deprotection required in peptide synthesis.

It is also possible to introduce the benzyl group to the hydroxyl function of Boc-L-tyrosine, followed by deprotection of the Boc group and subsequent introduction of the Fmoc group.

The efficiency of N-Fmoc-O-benzyl-L-tyrosine synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time. For the N-Fmoc protection, the use of a biphasic system or the addition of a phase transfer catalyst can enhance the reaction rate and yield. Zinc-promoted synthesis using Fmoc-Cl under neutral conditions has been shown to be a clean method that circumvents oligomerization side reactions, leading to high yields and purity.

Microwave irradiation has also been explored as a method to accelerate the Fmoc protection of amines, offering a rapid and efficient solvent-free approach. For the O-benzylation step, the choice of base and solvent is critical to prevent side reactions, such as the alkylation of the aromatic ring. High-throughput experimentation and machine learning algorithms are emerging as powerful tools for the synchronous optimization of multiple reaction variables, leading to improved yields and reduced development time.

Table 1: Optimization Parameters for Precursor Synthesis

| Parameter | N-Fmoc Protection | O-Benzylation |

| Reagent | Fmoc-Cl, Fmoc-OSu | Benzyl bromide, Benzyl chloride |

| Solvent | Dioxane/water, DMF, CH2Cl2 | DMF, Dioxane, Acetonitrile (B52724) |

| Base | Na2CO3, NaHCO3, DIEA, NMM | K2CO3, NaH, Cs2CO3 |

| Temperature | 0°C to room temperature | Room temperature to elevated temperatures |

| Side Reactions | Di- and oligo-peptide formation | Ring alkylation |

Conversion of N-Fmoc-O-benzyl-L-tyrosine to Fmoc-O-benzyl-L-tyrosyl chloride

The conversion of the carboxylic acid of N-Fmoc-O-benzyl-L-tyrosine into an acid chloride is the final step in producing the target compound.

Several chlorinating agents can be employed for this transformation. Thionyl chloride (SOCl2) is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH2Cl2). The byproducts of this reaction, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed.

Other reagents such as oxalyl chloride ((COCl)2) can also be used. The reaction with oxalyl chloride often proceeds under milder conditions and can be advantageous when sensitive functional groups are present. The mechanism involves the formation of a reactive intermediate, which then collapses to the acid chloride.

To enhance the efficiency and cleanliness of the chlorination reaction, several methodological refinements have been developed. The use of ultrasonication has been shown to significantly reduce the reaction time for the formation of Fmoc-amino acid chlorides from hours to minutes. This technique provides a more energy-efficient and faster alternative to traditional heating.

The reaction is typically performed at low temperatures (e.g., 0°C) to minimize potential side reactions, such as racemization or degradation of the Fmoc group. The choice of solvent is also important, with anhydrous aprotic solvents being essential to prevent the hydrolysis of the acid chloride product.

Purification and Advanced Analytical Characterization Techniques for Synthetic Validation

The purification of this compound is critical to ensure its suitability for subsequent applications. Due to its reactivity, particularly its sensitivity to moisture, purification is often challenging. The crude product is typically isolated by evaporation of the solvent and excess chlorinating agent under reduced pressure. Further purification can be achieved by trituration with a non-polar solvent like hexane (B92381) to precipitate the solid acid chloride, which is then filtered and dried under vacuum.

To confirm the identity and purity of the synthesized compound, a combination of advanced analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to verify the chemical structure of the molecule, ensuring the presence of the Fmoc, benzyl, and tyrosyl moieties and the absence of starting material.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic stretching vibration of the acid chloride carbonyl group, which appears at a higher frequency compared to the carboxylic acid carbonyl.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight determination, confirming the elemental composition of the product.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product.

Table 2: Analytical Characterization Data for Fmoc-O-benzyl-L-tyrosine

| Technique | Observed Data | Reference |

|

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the purification and analysis of this compound and its precursors. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for assessing the purity of these compounds.

For the analysis of the precursor, Fmoc-O-benzyl-L-tyrosine, reversed-phase HPLC is frequently employed. A typical method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. sigmaaldrich.comnih.gov The purity of commercially available Fmoc-O-benzyl-L-tyrosine is often specified as ≥98.0% by HPLC. sigmaaldrich.com The separation of enantiomers (D- and L-isomers) of Fmoc-amino acids can be achieved using chiral stationary phases, such as those based on macrocyclic glycopeptides. sigmaaldrich.com

The purification of the final product, this compound, from the reaction mixture is critical to remove any unreacted starting material and byproducts. Due to its reactive nature, the chromatographic purification of the acid chloride must be carried out with care, using anhydrous solvents to prevent degradation. Normal-phase chromatography on silica (B1680970) gel can be a suitable method, using a non-polar eluent system such as a mixture of hexanes and ethyl acetate.

Table 1: HPLC Analysis Parameters for Fmoc-Amino Acid Derivatives

| Parameter | Typical Conditions | Reference |

| Stationary Phase | Reversed-phase C18 | sigmaaldrich.comnih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA (gradient) | nih.gov |

| Detection | UV at 254 nm or 265 nm | nih.gov |

| Purity Specification | ≥98.0% for Fmoc-O-benzyl-L-tyrosine | sigmaaldrich.com |

Spectroscopic and Spectrometric Approaches for Structural Elucidation (e.g., NMR analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the protons of the Fmoc, benzyl, and tyrosine moieties. Key expected signals include:

Aromatic Protons: Multiple signals in the range of 7.2-7.9 ppm corresponding to the protons of the fluorenyl and benzyl groups.

Fmoc Protons: A characteristic set of signals for the fluorenyl group, including a triplet for the proton at the 9-position of the fluorene (B118485) ring.

Tyrosine Protons: Signals for the α-proton and the β-protons of the tyrosine backbone. The α-proton signal would likely appear as a multiplet due to coupling with the β-protons and the amide proton.

Benzyl Protons: A singlet for the methylene (B1212753) protons of the benzyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the acid chloride, the carbonyl carbon of the Fmoc group, the various aromatic carbons, and the aliphatic carbons of the tyrosine and Fmoc moieties. The chemical shift of the acid chloride carbonyl carbon is a particularly diagnostic signal, typically appearing further downfield compared to a carboxylic acid carbonyl.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Fmoc & Benzyl) | 7.2 - 7.9 | Multiplets |

| Fmoc-H9 | ~4.2 - 4.5 | Triplet |

| Fmoc-CH₂ | ~4.3 - 4.6 | Multiplet |

| Tyr-αH | ~4.5 - 4.8 | Multiplet |

| Tyr-βH | ~3.0 - 3.3 | Multiplet |

| Benzyl-CH₂ | ~5.0 | Singlet |

Advanced Applications in Peptide and Protein Synthesis

Role of Fmoc-O-benzyl-L-tyrosyl chloride in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an automated or manual process where a peptide chain is progressively built on a solid resin support, the choice of building blocks is paramount. The Fmoc/tBu strategy is the most widely adopted approach in contemporary SPPS due to its efficiency and use of milder reagents compared to older methods. iris-biotech.decsic.es

Fmoc-O-benzyl-L-tyrosine, the precursor to the chloride, serves as a standard building block for introducing a tyrosine residue into a peptide sequence during Fmoc-based SPPS. peptide.com The Fmoc group provides temporary protection for the α-amino group, preventing it from reacting while the subsequent amino acid is coupled. iris-biotech.de After each coupling step, the Fmoc group is selectively removed with a base, exposing a new amine ready for the next coupling cycle. chempep.com

The benzyl (B1604629) (Bzl) group on the tyrosine side-chain hydroxyl function acts as a "permanent" protecting group throughout the chain elongation process. peptide.com This protection is crucial to prevent side-chain acylation or other unwanted modifications during synthesis. caymanchem.com While the carboxylic acid form (Fmoc-Tyr(Bzl)-OH) is most common, the acid chloride version represents a pre-activated form of the building block, designed for direct use in the coupling step without the need for separate chemical activation. chempep.comchemimpex.com

The efficiency of the coupling reaction—the formation of a peptide bond between the activated carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide chain—is critical for the success of SPPS. Standard strategies involve activating the carboxylic acid of an Fmoc-amino acid in situ using coupling reagents.

However, for "difficult couplings," such as those involving sterically hindered amino acids or aggregating sequences, more reactive derivatives are required. chempep.com Fmoc-amino acid chlorides, like this compound, are highly reactive acylating agents that can drive sluggish reactions to completion. chempep.com Their high reactivity can enhance coupling efficiency and speed, minimizing the need for repeated coupling cycles that can lead to side reactions.

Table 1: Common Coupling Strategies in Fmoc-SPPS

| Activation Method | Reagents | Application |

|---|---|---|

| Carbodiimide | DIC / HOBt | Standard, cost-effective activation |

| Uronium/Aminium | HBTU, HATU, HCTU / DIPEA | Highly efficient, rapid coupling for most sequences |

| Acid Chloride | Fmoc-AA-Cl (prepared in situ or pre-formed) | Used for sterically hindered or "difficult" couplings chempep.com |

Synthesizing peptides containing sterically bulky amino acids or sequences prone to forming secondary structures (aggregation) on the resin can be challenging. chempep.com These factors can physically block the reaction sites, leading to incomplete or failed couplings and resulting in deletion sequences in the final product.

The enhanced reactivity of this compound makes it a powerful tool for overcoming such steric hindrance. By providing a more potent electrophile, the acid chloride can couple effectively to hindered N-terminal amines where standard activation methods might fail. This ensures the integrity of the desired peptide sequence is maintained even in synthetically challenging regions.

The success of modern peptide synthesis relies on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de The standard Fmoc/tBu strategy utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for permanent side-chain protection. csic.es

The benzyl (Bzl) group of Fmoc-O-benzyl-L-tyrosine fits within this strategy, although with some nuances. Unlike the tert-butyl (tBu) group, which is cleanly removed by moderate concentrations of trifluoroacetic acid (TFA), the Bzl group is more stable to TFA. iris-biotech.depeptide.com It is typically removed with stronger acids like hydrogen fluoride (B91410) (HF), a reagent associated with the older Boc/Bzl synthesis strategy. iris-biotech.depeptide.com However, the Bzl group can be partially cleaved by the standard TFA cocktails used for final deprotection in Fmoc/tBu synthesis, making it less than perfectly orthogonal compared to a tBu group. peptide.com For this reason, Fmoc-Tyr(tBu)-OH is often the preferred derivative for tyrosine in a strict Fmoc/tBu approach. caymanchem.com

Table 2: Comparison of Tyrosine Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Structure | Deprotection Condition | Orthogonality with Fmoc/tBu |

|---|---|---|---|

| tert-Butyl (tBu) | -C(CH₃)₃ | Trifluoroacetic Acid (TFA) | High |

| Benzyl (Bzl) | -CH₂-C₆H₅ | Strong acids (e.g., HF); partially cleaved by TFA peptide.com | Moderate |

Applications in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains relevant, particularly for the large-scale production of shorter peptides or peptide fragments. In LPPS, all reactions occur in a homogenous solution, and intermediates are isolated and purified after each step.

This compound is also applicable to this methodology. Its high reactivity can shorten reaction times and improve yields in the coupling step. The use of the Fmoc group for Nα-protection and the benzyl group for side-chain protection follows the same chemical logic as in SPPS, allowing for selective deprotection at the appropriate stages of the synthesis. nih.gov The protected peptide fragments synthesized via LPPS can subsequently be used in fragment condensation strategies to build larger proteins.

Synthesis of Peptides with Post-Translational Modifications (PTMs) Incorporating Tyrosine

Post-translational modifications are crucial for the biological function of many proteins. For tyrosine, the most significant PTM is phosphorylation. The synthesis of phosphopeptides requires specialized building blocks where the modification is already incorporated.

While this compound is used to incorporate the standard amino acid, the principles of its design—utilizing orthogonal protecting groups—are fundamental to the synthesis of PTM-containing peptides. To synthesize a phosphotyrosine-containing peptide via Fmoc-SPPS, a specifically designed building block such as Fmoc-Tyr(PO(OBzl)OH)-OH is used. sigmaaldrich.commerckmillipore.com In this derivative, the phosphate (B84403) group itself is protected with benzyl groups, which can be removed during the final acid cleavage step. merckmillipore.com

The use of these pre-modified building blocks allows for the direct and site-specific incorporation of PTMs during SPPS, a task that would be difficult or impossible to achieve through post-synthetic modification of the completed peptide. sigmaaldrich.commerckmillipore.com

Phosphorylated Peptide Synthesis

The synthesis of phosphopeptides, which are crucial for studying cellular signaling pathways, often relies on the "building block" approach within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). This strategy involves the incorporation of pre-phosphorylated and protected amino acid derivatives during peptide chain elongation.

Detailed research has established Fmoc-Tyr(PO(OBzl)OH)-OH, a monobenzyl-protected phosphotyrosine derivative, as one of the most popular and frequently employed building blocks for introducing phosphotyrosine into peptide sequences. nih.govrsc.orgchemrxiv.orgacs.org The benzyl group serves to protect the phosphate moiety during the synthesis. The corresponding acid chloride, Fmoc-O-benzylphospho-L-tyrosyl chloride, represents a highly activated form of this building block, designed for efficient coupling. While Fmoc-amino acid chlorides are known for their high reactivity and rapid coupling times in SPPS, their use requires careful control of conditions to avoid side reactions, especially with acid-sensitive protecting groups elsewhere in the peptide. nih.gov

The use of the monobenzyl-protected phosphotyrosine building block is not without its challenges. The acidic proton on the phosphate can interfere with coupling reactions by forming salts with the bases used, such as piperidine (B6355638), during Fmoc deprotection. chemrxiv.org This can lead to the consumption of the activated amino acid and result in incomplete couplings, a problem that is magnified in the synthesis of peptides with multiple phosphorylation sites. chemrxiv.org To overcome this, optimized coupling protocols have been developed. Research findings indicate that uronium-based coupling reagents like HBTU or HATU are particularly effective for incorporating these building blocks. nih.govacs.org Furthermore, increasing the excess of the base, diisopropylethylamine (DIPEA), from the standard two-fold to a three-fold excess has been shown to improve coupling efficiency. chemrxiv.orgacs.org The final removal of the benzyl protecting group from the phosphate is typically achieved concurrently with the cleavage of the peptide from the resin and removal of other side-chain protecting groups using strong acid, such as 95% trifluoroacetic acid (TFA). chemrxiv.org

| Building Block | Common Coupling Reagents | Key Considerations |

| Fmoc-Tyr(PO(OBzl)OH)-OH | HBTU, HATU | Acidic phosphate proton can cause side reactions; requires excess base (DIPEA) for efficient coupling. chemrxiv.orgacs.org |

| Fmoc-Tyr(PO₃Bzl₂)-OH | Most standard reagents | Couples smoothly but one benzyl group is labile to piperidine, converting it to the mono-benzyl form. rsc.org |

| Fmoc-Tyr(PO₃H₂)-OH | HATU with excess DIPEA | Cost-effective, but coupling can be sluggish and pyrophosphate formation is a risk with adjacent residues. acs.org |

Glycosylated Peptide Synthesis

The synthesis of glycopeptides is essential for exploring the vast biological roles of protein glycosylation. The predominant strategy in Fmoc-SPPS is the use of pre-formed, protected glycosylated amino acid building blocks. nih.gov In this context, this compound serves a critical, albeit indirect, role: it allows for the incorporation of a tyrosine residue that is intentionally not glycosylated.

The benzyl group on the tyrosine side chain effectively masks the hydroxyl group, preventing it from being a site of either desired or undesired glycosylation. chemimpex.com During the synthesis of a complex glycopeptide, which may contain O-linked glycans on serine or threonine residues, a chemist can use this compound (or its activated carboxylic acid form) to introduce a tyrosine at a specific position while ensuring its phenolic hydroxyl group remains unmodified. chemrxiv.orgacs.orgnih.gov

Research on the synthesis of complex, multi-modified peptides illustrates this principle. For instance, the synthesis of a plant peptide hormone, PSY1, which contains arabinosylated hydroxyproline (B1673980) and sulfated tyrosine, demonstrates the use of orthogonal protecting groups to direct modifications to specific sites. chemrxiv.orgacs.orgnih.gov In such syntheses, a protected tyrosine derivative is used alongside glycosylated building blocks to construct the final peptide. chemrxiv.orgacs.orgnih.gov The benzyl group of Fmoc-O-benzyl-L-tyrosine is stable to the standard Fmoc deprotection conditions (piperidine) but is readily cleaved during the final acidolysis step (e.g., with TFA), yielding the native tyrosine residue in the final glycopeptide. chempep.com This strategy provides precise control over the final structure, ensuring that glycosylation occurs only at the intended serine or threonine residues.

Protein Modification and Bioconjugation Strategies Utilizing Tyrosyl Chloride Reactivity

The inherent reactivity of the acid chloride function in this compound, coupled with the unique properties of the tyrosine residue, opens avenues for advanced applications in modifying and functionalizing existing peptides and proteins.

Site-Specific Derivatization of Peptides and Proteins

Site-specific modification of proteins is a powerful tool for probing protein function and developing new therapeutics. Tyrosine is an attractive target for such modifications due to its relatively low abundance and the unique reactivity of its phenolic side chain. nih.gov While various methods exist for modifying tyrosine on a native protein, the use of a highly reactive reagent like an aminoacyl chloride offers a direct route for acylation.

This compound is a potent acylating agent. chemicalbook.comacs.org Its high reactivity could be harnessed to derivatize nucleophilic sites on a protein's surface, such as the N-terminus or the ε-amino group of lysine (B10760008) residues. In such a strategy, the protein would be treated with the acid chloride under controlled conditions. The Fmoc group provides a useful spectroscopic handle for quantification, while the benzyl ether protects the tyrosine's own hydroxyl group from participating in side reactions. Following the acylation, the Fmoc group can be removed under mild basic conditions, and the benzyl group can be cleaved with acid, revealing the newly introduced tyrosine residue. This two-step derivatization could be used to introduce additional functionality or to study the impact of adding a tyrosine residue at a specific location. The selectivity of the reaction would be influenced by the accessibility and nucleophilicity of the target sites on the protein surface. acs.org

Development of Bioorthogonal Handles for Biological Systems

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. uhasselt.be A key strategy in this field is the introduction of a "bioorthogonal handle"—a chemical moiety not normally found in biological systems, such as an azide (B81097), alkyne, or tetrazine—onto a protein. nih.govbiorxiv.org This handle can then be selectively reacted with a probe carrying a complementary functional group.

Tyrosine residues are increasingly being used as anchor points for installing bioorthogonal handles onto proteins. rsc.org For example, methods have been developed to modify tyrosine with diazonium reagents bearing azide or alkyne groups, or through photoredox catalysis to introduce formyl groups that can undergo subsequent bioorthogonal ligation. rsc.orgosti.gov

This compound could be envisioned as a tool within a multi-step strategy to introduce such a handle. A potential pathway involves first using the acid chloride to acylate a protein at a specific site, as described in the previous section. After the initial conjugation, the benzyl protecting group would be removed, unmasking the phenolic hydroxyl group of the newly introduced tyrosine. This hydroxyl group could then serve as a reactive site for a secondary reaction to attach a bioorthogonal handle. For example, it could be converted into a derivative suitable for click chemistry or other bioorthogonal ligations. This approach would allow for the precise placement of a reactive handle for subsequent labeling, imaging, or drug delivery applications within a biological context.

Mechanistic Studies and Reaction Kinetics

Investigation of Fmoc Deprotection Mechanisms in the Context of Tyrosyl Derivatives

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in Fmoc-based SPPS. nih.govresearchgate.net This process is achieved through a base-induced β-elimination mechanism. chempep.comnih.gov The reaction proceeds in two main steps: the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, followed by a β-elimination that releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.govresearchgate.netyoutube.com This DBF molecule is subsequently trapped by a nucleophilic scavenger, typically the amine base itself, to form a stable adduct. nih.govchempep.com

The rate of Fmoc deprotection is a critical parameter in SPPS, as incomplete removal leads to deletion sequences in the final peptide. rsc.orglookchem.com Kinetic studies are often performed by monitoring the formation of the dibenzofulvene-amine adduct, which has a strong UV absorbance. nih.govscielo.org.mx The reaction's half-life (t½) is a key metric for comparing the efficiency of different deprotection reagents. For instance, studies on model systems like Fmoc-Val-OH have been used to establish baseline kinetics. The half-life for Fmoc deprotection using a standard 20% piperidine (B6355638) in DMF solution has been reported to be approximately 7 seconds. lookchem.com

Kinetic data reveals a direct relationship between the concentration of the base and the rate of Fmoc removal. rsc.org For example, increasing the concentration of DBU in a piperazine (B1678402)/DBU mixture significantly shortens the deprotection half-life.

Table 1: Representative Half-Life (t½) of Fmoc Deprotection with Various Reagents Data based on studies of model Fmoc-amino acids to illustrate kinetic principles.

| Deprotection Reagent | Concentration | Half-Life (t½) |

| Piperidine | 20% in DMF | 7 s lookchem.com |

| Piperazine | 5% in DMF | 50 s rsc.org |

| Piperazine + DBU | 5% + 0.5% in DMF | 12 s rsc.orglookchem.com |

| Piperazine + DBU | 5% + 1% in DMF | 7 s rsc.orglookchem.com |

| Piperazine + DBU | 5% + 2% in DMF | 4 s rsc.orglookchem.com |

The choice of amine base significantly impacts the efficiency of Fmoc deprotection and the prevalence of side reactions.

Piperidine : This is the most common secondary amine used for Fmoc removal, typically in a 20% v/v solution in DMF. chempep.comresearchgate.net It acts as both the base for the elimination and the nucleophile to trap the resulting dibenzofulvene (DBF). chempep.com While effective, its use is associated with side reactions like aspartimide formation. researchgate.netresearchgate.net

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : DBU is a strong, non-nucleophilic amidine base that can be used for rapid Fmoc cleavage. researchgate.netnih.gov Because it is non-nucleophilic, it cannot trap the DBF intermediate, which can lead to side reactions if a scavenger is not present. chempep.comlookchem.com Therefore, DBU is often used in low concentrations (e.g., 2%) in combination with a nucleophilic scavenger like piperazine. rsc.orglookchem.comnih.gov This combination can be faster than 20% piperidine. rsc.orgrsc.org

N,N-Diisopropylethylamine (DIPEA) : As a tertiary amine, DIPEA is a weaker base for Fmoc removal compared to secondary amines. chempep.com It is more commonly used as a non-nucleophilic base during the coupling step to activate the carboxyl group of the incoming amino acid. bachem.comluxembourg-bio.com Its stability towards the Fmoc group is relative and depends on factors like concentration and temperature. chempep.com

Piperazine : This cyclic secondary amine is a viable, though slower, alternative to piperidine. nih.govrsc.org It is considered to cause fewer side reactions, particularly aspartimide formation. researchgate.netnih.gov Its lower basicity (pKa ≈ 9.8) compared to piperidine (pKa ≈ 11.1) results in slower deprotection kinetics, but this can be advantageous for sensitive sequences. researchgate.net

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Type | Key Features | Common Use |

| Piperidine | Secondary Amine | Strong base, efficient DBF scavenger, can promote aspartimide formation. chempep.comresearchgate.net | Standard deprotection (20% in DMF). chempep.com |

| DBU | Amidine (non-nucleophilic) | Very strong base, rapid deprotection, does not scavenge DBF. chempep.comnih.gov | Used in low concentration with a scavenger (e.g., piperazine). rsc.orglookchem.com |

| DIPEA | Tertiary Amine | Hindered, non-nucleophilic base. | Primarily used as an activation base during coupling, not for deprotection. chempep.combachem.com |

| Piperazine | Secondary Amine | Weaker base than piperidine, reduces aspartimide formation, slower kinetics. rsc.orgresearchgate.netnih.gov | Alternative to piperidine for sensitive sequences. researchgate.net |

Nucleophilic Acyl Substitution Mechanisms of the Tyrosyl Chloride Moiety

The formation of a peptide bond using Fmoc-O-benzyl-L-tyrosyl chloride proceeds via a nucleophilic acyl substitution mechanism. taylorandfrancis.com This is a classic two-step process involving addition and elimination. masterorganicchemistry.comyoutube.com

Nucleophilic Attack (Addition) : The free amino group of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. taylorandfrancis.comyoutube.com This breaks the C=O pi bond and forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. youtube.comyoutube.com

Analysis of Side Reactions and Their Mitigation in Peptide Bond Formation

Several side reactions can occur during the coupling step, compromising the yield and purity of the target peptide. The use of a highly reactive acyl chloride requires careful control of reaction conditions to minimize these pathways.

Racemization, or the loss of chiral integrity at the α-carbon, is a significant risk during peptide bond formation, particularly when using highly activated amino acid derivatives. nih.govnih.gov The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face, leading to a mixture of L- and D-isomers.

The extent of racemization is influenced by several factors, including the choice of base used for the coupling reaction. nih.gov For instance, the use of N-methylmorpholine has been shown to cause significant racemization during cysteine coupling, which could be suppressed by using the more sterically hindered base 2,4,6-collidine. nih.gov Histidine and cysteine are known to be particularly susceptible to racemization. nih.govpeptide.com For histidine, using a protecting group on the π-nitrogen of the imidazole (B134444) ring, such as methoxybenzyl (MBom), has been shown to significantly reduce epimerization compared to the trityl (Trt) group. nih.gov

Table 3: Strategies for Racemization Control

| Strategy | Mechanism / Rationale | Example |

| Choice of Base | Weaker or more sterically hindered bases reduce the rate of oxazolone (B7731731) formation. luxembourg-bio.com | Using 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA. bachem.comnih.gov |

| Use of Additives | Additives like HOBt or Oxyma can suppress racemization by forming active esters that are less prone to cyclize into oxazolones. bachem.compeptide.com | Adding HOBt to the coupling mixture. peptide.com |

| Lower Temperature | Reducing the reaction temperature can slow the rate of the racemization pathway. nih.gov | Lowering microwave coupling temperature from 80°C to 50°C for sensitive residues. nih.gov |

| Side-Chain Protection | Appropriate side-chain protection can influence the electronic environment and reduce the tendency for racemization. nih.gov | Using Fmoc-His(MBom)-OH instead of Fmoc-His(Trt)-OH. nih.gov |

Aspartimide formation is one of the most problematic side reactions in Fmoc SPPS. nih.goviris-biotech.de It occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid (Asp) residue, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This reaction is catalyzed by the basic conditions of Fmoc deprotection (e.g., with piperidine) and can also occur under acidic conditions. peptide.comiris-biotech.de The aspartimide intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, both of which can be epimerized. nih.govpeptide.com This side reaction is highly sequence-dependent, occurring most frequently at Asp-Gly, Asp-Asn, and Asp-Ser sequences. peptide.comiris-biotech.de

While the subject compound is a tyrosine derivative, this side reaction is critical to consider when it is incorporated into sequences containing aspartic acid. Prevention strategies include:

Modifying Deprotection Conditions : Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can reduce the rate of aspartimide formation. peptide.combiotage.com Using a weaker base like piperazine is also an effective strategy. nih.govbiotage.com

Sterically Hindered Side-Chain Protection : Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier group, such as 3-methylpent-3-yl (Mpe), can sterically hinder the cyclization reaction. biotage.com

Backbone Protection : Introducing a temporary, acid-labile protecting group on the amide backbone nitrogen following the Asp residue, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent the initial nucleophilic attack. iris-biotech.deiris-biotech.de

Novel Protecting Groups : The use of cyanosulfurylides (CSY) to protect the carboxylic acid via a stable C-C bond has been shown to completely suppress aspartimide formation. nih.govethz.ch

Byproduct Formation and Removal Strategies (e.g., Dibenzofulvene)

The primary byproduct of concern during the deprotection of the Fmoc group is dibenzofulvene (DBF). Its formation is an inherent consequence of the β-elimination mechanism of Fmoc removal. researchgate.net The highly electrophilic nature of DBF makes it prone to react with nucleophiles, which can include the deprotecting amine, the newly liberated N-terminal amine of the peptide, or even certain nucleophilic side chains of the peptide itself.

The most common strategy to mitigate the adverse effects of DBF is the use of a scavenger in the deprotection solution. Piperidine, the most widely used base for Fmoc removal, conveniently serves this dual purpose. It efficiently removes the Fmoc group and subsequently traps the generated DBF to form a stable piperidine-fulvene adduct. researchgate.net This adduct is typically soluble in the reaction solvent and can be effectively washed away from the solid support.

However, in instances where DBF scavenging is incomplete, or when using non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for deprotection, alternative scavenging strategies are necessary. thermofisher.com Thiol-based scavengers, such as 1-octanethiol, have been shown to be effective in trapping DBF. researchgate.net

Several methods have been developed for the removal of DBF and its adducts from the reaction mixture, particularly in the context of solution-phase peptide synthesis where simple washing of a solid support is not an option. These strategies are also relevant for ensuring high purity in the final cleaved peptide from solid-phase synthesis.

One common approach involves liquid-liquid extraction. The lipophilic nature of DBF and its adducts allows for their preferential partitioning into a non-polar organic solvent, while the more polar peptide remains in an aqueous or polar organic phase. researchgate.netgoogle.com For instance, a reaction mixture can be partitioned between a hydrocarbon solvent (e.g., hexane (B92381) or heptane) and a polar organic solvent, with the DBF derivatives being sequestered in the hydrocarbon layer, which can then be removed. researchgate.net

Another innovative strategy involves the precipitation of the dibenzofulvene-amine adduct. By bubbling carbon dioxide through the reaction mixture containing the adduct, it can be converted into a carbonate salt, which is often insoluble in the reaction medium and can be removed by filtration. google.comnih.gov

Chromatographic purification is a powerful tool for removing DBF-related byproducts from the final peptide product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly effective, as the hydrophobic DBF and its adducts are typically well-separated from the more polar peptide product. researchgate.net

The table below summarizes various strategies for the removal of dibenzofulvene byproducts.

| Removal Strategy | Description | Key Advantages |

| Scavenging with Secondary Amines | The deprotecting base (e.g., piperidine) reacts with DBF to form a soluble adduct. | Simple, integrated into the deprotection step. |

| Scavenging with Thiols | Addition of a thiol (e.g., 1-octanethiol) to the deprotection cocktail to trap DBF. | Effective with non-nucleophilic bases. |

| Liquid-Liquid Extraction | Partitioning of the reaction mixture between a non-polar and a polar solvent to separate DBF adducts. | Suitable for large-scale and solution-phase synthesis. |

| Precipitation with Carbon Dioxide | Conversion of the DBF-amine adduct to an insoluble carbonate salt for removal by filtration. | Avoids the need for chromatography in some cases. |

| Chromatography (RP-HPLC) | Separation of the peptide from hydrophobic byproducts based on differential partitioning. | High resolution and purification efficiency. |

While these strategies are generally applicable, the specific choice of method will depend on the scale of the synthesis, the nature of the peptide, and the desired level of purity. For peptides containing the O-benzyl-L-tyrosine residue, the potential for side reactions involving the benzyl-protected phenol, although not extensively documented, should be considered when optimizing purification protocols. The aromatic nature of the benzyl (B1604629) group could potentially interact with DBF through π-stacking, although covalent modification under standard Fmoc deprotection conditions is not a commonly reported side reaction. A study on the acid-catalyzed migration of the benzyl group in O-benzyltyrosine highlights the potential for side reactions under certain acidic conditions, but this is distinct from the base-mediated Fmoc deprotection step.

Synthesis of Biologically Relevant and Complex Molecular Architectures

Design and Construction of Tyrosine-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability, bioavailability, and receptor affinity. The incorporation of modified amino acids is a cornerstone of peptidomimetic design. Fmoc-O-benzyl-L-tyrosyl chloride, as a derivative of the natural amino acid tyrosine, is a valuable building block in this field. peptide.com

The tyrosine residue, with its aromatic side chain, is frequently involved in crucial binding interactions (e.g., pi-stacking and hydrogen bonding) at biological targets. In peptidomimetic design, this residue is often incorporated into non-peptidic scaffolds to replicate these interactions. The use of Fmoc-protected amino acid chlorides facilitates efficient acylation reactions, which are essential for constructing these complex molecules. Standard solid-phase peptide synthesis (SPPS) strategies, which commonly employ Fmoc chemistry, provide a robust platform for the assembly of peptidomimetic structures. nih.gov The benzyl (B1604629) group protects the tyrosine's hydroxyl function, preventing unwanted side reactions during synthesis, while the Fmoc group allows for controlled, stepwise elongation of the molecular chain. chemimpex.com

Role in the Synthesis of Receptor Antagonists and Ligands (e.g., P2X7 receptor antagonists)

A significant application of protected tyrosine derivatives lies in the synthesis of receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a key target in inflammatory and neurodegenerative diseases. rjsocmed.com Several potent P2X7 antagonists are based on a central L-tyrosine scaffold. nih.govablesci.com

Research has led to the synthesis of novel analogs of KN-62, a known P2X7 antagonist, with the general structure R₁-Tyr(OR₂)-piperazinyl-R₃. nih.gov In the synthesis of these molecules, a protected tyrosine derivative is a critical starting material. The process often involves coupling the tyrosine unit with a piperazine (B1678402) moiety. The use of an activated form like a tyrosyl chloride would facilitate a highly efficient amide bond formation.

These synthetic efforts have produced a range of potent antagonists. By systematically modifying the substituents at the R₁, R₂, and R₃ positions of the tyrosine-piperazine core, researchers have been able to explore the structure-activity relationship (SAR) and optimize antagonist potency. For example, derivatives have been synthesized where the R₁ group is an N-benzyloxycarbonyl and the R₂ group is an arylsulfonyl group, leading to compounds with high antagonistic activity at the human P2X7 receptor. nih.gov

The table below summarizes the biological activity of selected tyrosine-based P2X7 receptor antagonists, demonstrating the effectiveness of this molecular scaffold.

| Compound | R1 Group | R2 Group | R3 Group | IC50 (nM) at hP2X7 |

| KN-62 Analog | N,O-bis(5-isoquinolinesulfonyl)-N-methyl | 5-isoquinolinesulfonyl | Phenyl | ~100 nih.gov |

| Derivative 18 | 3-Nitrobenzyloxycarbonyl | H | Benzoyl | ~100 nih.gov |

| Derivative 26b | Benzyloxycarbonyl | 4-Nitrotoluenesulfonate | Benzoyl | ~100 nih.gov |

This table presents illustrative data based on findings from cited research articles.

Beyond P2X7, protected tyrosine derivatives are also instrumental in creating antagonists for other receptors, such as the neuropeptide Y (NPY) receptor. Potent NPY antagonists have been developed that incorporate a 3-(2,6-dichlorobenzyl)Tyr residue, highlighting the versatility of the tyrosine scaffold in designing receptor-specific ligands. nih.gov

Development of Pharmaceutical Leads and Analogs

The ability to systematically create libraries of related compounds is fundamental to modern drug discovery. This compound and its parent acid, Fmoc-O-benzyl-L-tyrosine, are key tools in this process, enabling the development of pharmaceutical leads and analogs. chemimpex.com Derivatives of this compound are actively explored for therapeutic applications in pain management and inflammation control. smolecule.com

The synthesis of P2X7 receptor antagonists serves as a prime example of this approach. Starting from the core tyrosine-piperazine structure, chemists can introduce diverse functional groups to probe the binding pocket of the target receptor. nih.govnih.gov This systematic derivatization allows for the fine-tuning of pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. For instance, introducing nitro groups into the antagonist structure provides chemical handles that can be further modified, allowing for the creation of functionalized congeners for biophysical studies or the development of dimeric ligands. nih.gov This strategy of analog synthesis is crucial for transforming an initial "hit" compound into a viable "lead" for further preclinical and clinical development.

Novel Synthetic Targets and Functional Biomaterials

The utility of this compound extends beyond traditional small-molecule drug discovery into the realm of novel synthetic targets and functional biomaterials. The parent amino acid, O-Benzyl-L-tyrosine, is used as a building block in the synthesis of advanced macromolecules like amphiphilic block co-polypeptides. These materials can self-assemble into nanostructures and are investigated for biomedical applications such as targeted drug carriers and functional nanobioreactors.

Furthermore, the principles of peptide synthesis enabled by reagents like this compound are applied to bioconjugation. chemimpex.com This involves attaching peptide moieties to other molecules, such as polymers, surfaces, or imaging agents, to create functional biomaterials or targeted therapeutic systems. The ability to precisely incorporate tyrosine residues allows for subsequent modifications, such as radioiodination for imaging purposes, leveraging the reactivity of the phenolic ring. peptide.com

Researchers are also developing novel methods for creating peptides with post-translational modifications, such as sulfotyrosine, which plays a role in many biological processes. nih.gov While these syntheses may employ different protecting group strategies, they underscore the continuous innovation in synthesizing complex, functional, tyrosine-containing molecules, a field where activated building blocks like this compound are conceptually vital.

Methodological Advancements and Future Prospects in Fmoc O Benzyl L Tyrosyl Chloride Chemistry

High-Throughput and Automated Synthesis Platforms

The demand for large libraries of peptides for drug discovery and other research applications has driven the development of high-throughput and automated synthesis platforms. nih.govmarketsandmarkets.com These technologies have revolutionized peptide synthesis, enabling the rapid production of numerous peptide sequences with minimal human intervention. creative-peptides.comnih.gov

Modern automated peptide synthesizers have moved beyond simple robotic arms to become highly sophisticated instruments. nih.gov They offer precise control over reaction parameters, from reagent delivery and mixing to temperature regulation. creative-peptides.com Advanced platforms can perform parallel synthesis of multiple peptides simultaneously, significantly increasing throughput. gyrosproteintechnologies.com Some systems incorporate microfluidic chip technology, allowing for reactions to be carried out in minute volumes, which reduces reagent consumption and waste. creative-peptides.com This is particularly advantageous when using valuable and specialized building blocks like Fmoc-O-benzyl-L-tyrosyl chloride. The automation of the entire process, from amino acid coupling to final cleavage and purification, enhances reproducibility and reduces the potential for human error. creative-peptides.comnih.gov

| Feature | Description | Relevance to this compound |

| Parallel Synthesis | Ability to synthesize multiple, unique peptide sequences at the same time. | Enables rapid screening of peptide libraries containing O-benzyl-L-tyrosine for structure-activity relationship studies. |

| Microfluidics | Reactions are conducted on a micro-scale chip, minimizing solvent and reagent usage. | Reduces the consumption of the specialized amino acid derivative and expensive coupling reagents. |

| In-line Monitoring | Real-time analysis of coupling and deprotection steps, often using UV-Vis spectroscopy. | Allows for the optimization of coupling times for this compound, ensuring complete incorporation and minimizing side reactions. nih.gov |

| Automated Cleavage | The final step of releasing the peptide from the solid support is integrated into the automated workflow. | Streamlines the entire synthesis process, from the first coupling to the final product. |

These automated platforms are crucial for leveraging the full potential of this compound in constructing complex peptides for therapeutic and diagnostic applications. gyrosproteintechnologies.comasymchem.com

Convergent Synthesis Approaches and Fragment Condensation

For the synthesis of long or particularly complex peptides, a linear, stepwise solid-phase approach can become inefficient, with yields decreasing at each step. aiche.org Convergent synthesis offers a powerful alternative. aiche.orgscholarsresearchlibrary.com In this strategy, several peptide fragments are synthesized independently and then joined together, either in solution or on a solid support, to form the final, full-length peptide. aiche.orgoup.com

This compound can be incorporated into one of these fragments, which is then coupled to other fragments. oup.com This approach has several advantages:

Easier Purification: The purification of intermediate fragments is often simpler than the purification of a long, crude peptide from a multitude of deletion sequences. aiche.org

Reduced Risk of Aggregation: Aggregation of the growing peptide chain on the resin is a common problem in SPPS, and synthesizing shorter fragments can mitigate this issue. peptide.com

Fragment condensation, the key step in convergent synthesis, involves the coupling of these protected peptide segments. researchgate.net The use of Fmoc-amino acid chlorides, such as this compound, can be advantageous in these coupling reactions. acs.org Native Chemical Ligation (NCL) is a prominent convergent technique that involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine. scholarsresearchlibrary.comacs.org

| Synthesis Strategy | Description | Application with this compound |

| Linear SPPS | Stepwise addition of single amino acids to a growing chain on a solid support. | Standard method for shorter peptides containing O-benzyl-L-tyrosine. jpt.com |

| Convergent Synthesis | Independent synthesis of peptide fragments followed by their ligation. scholarsresearchlibrary.com | This compound is incorporated into a fragment, which is then used to build a larger peptide or small protein. oup.com |

| Fragment Condensation | The specific step of coupling two peptide fragments together. researchgate.net | A fragment containing O-benzyl-L-tyrosine can be coupled to another peptide fragment. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. tandfonline.com A major focus has been the replacement of hazardous solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). tandfonline.comtandfonline.com These solvents are often toxic and generate large volumes of hazardous waste. tandfonline.comresearchoutreach.org

Researchers are actively investigating more sustainable alternatives that are compatible with Fmoc chemistry. biotage.comgyrosproteintechnologies.comnih.gov The solubility of Fmoc-protected amino acids, including derivatives like Fmoc-O-benzyl-L-tyrosine, is a critical factor in the selection of these greener solvents. tandfonline.com Some promising green solvents and solvent systems include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and mixtures like anisole/N-octylpyrrolidone (NOP). tandfonline.combiotage.com

| Conventional Solvent | Hazard Profile | Green Alternative(s) |

| N,N-Dimethylformamide (DMF) | Reproductive toxin | 2-Methyltetrahydrofuran (2-MeTHF), N-Butylpyrrolidone (NBP), DMSO/Ethyl Acetate, Anisole/NOP tandfonline.comgyrosproteintechnologies.com |

| Dichloromethane (DCM) | Suspected carcinogen | 2-Methyltetrahydrofuran (2-MeTHF) rsc.org |

| N-Methyl-2-pyrrolidone (NMP) | Reproductive toxin | Cyrene, N-Butylpyrrolidone (NBP) tandfonline.com |

Beyond solvent replacement, green chemistry in peptide synthesis also encompasses:

Alternative Deprotection Reagents: Exploring bases other than piperidine (B6355638) for Fmoc removal, such as 3-(diethylamino)propylamine (B94944) (DEAPA), to reduce toxicity. rsc.org

Atom Economy: Developing synthetic routes and coupling strategies that are more atom-efficient, thereby minimizing waste. peptide.com

Energy Efficiency: The use of microwave-assisted peptide synthesis can significantly reduce reaction times and energy consumption. researchgate.net

The development of robust green chemistry protocols for SPPS will ensure the sustainable production of peptides containing this compound.

Computational Chemistry and Molecular Modeling for Reaction Prediction and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern peptide science. epochjournals.comnih.govnih.gov These in silico approaches offer powerful ways to predict and optimize the synthesis of peptides, including those containing this compound.

Deep learning and other machine learning algorithms are being trained on large datasets from automated synthesizers to predict the outcomes of coupling and deprotection reactions. nih.govacs.org By analyzing factors such as the amino acid sequence and reaction conditions, these models can anticipate potential problems like aggregation or incomplete reactions with a high degree of accuracy. acs.orgtensorflow.org This predictive power allows for the in silico optimization of synthesis protocols before they are even attempted in the lab, saving time, resources, and valuable starting materials. tensorflow.org

Molecular modeling is also used to:

Predict Peptide Conformations: Understanding how a peptide containing O-benzyl-L-tyrosine might fold is crucial for designing peptides with specific biological activities. nih.gov

Model Peptide-Receptor Interactions: Computational docking can predict how a peptide will bind to its target, guiding the design of more potent therapeutic agents. nih.gov

Investigate Reaction Mechanisms: Quantum mechanics simulations can provide detailed insights into the mechanisms of peptide bond formation and potential side reactions, such as racemization. nih.govnih.gov

| Computational Approach | Application in Peptide Synthesis | Relevance to this compound Chemistry |

| Machine Learning/Deep Learning | Predicts reaction efficiency and identifies sequences prone to aggregation. nih.govacs.org | Optimizes the synthesis protocol for peptides containing O-benzyl-L-tyrosine to maximize yield and purity. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior and conformational preferences of peptides. epochjournals.com | Predicts the three-dimensional structure of a peptide containing O-benzyl-L-tyrosine. |

| Molecular Docking | Predicts the binding mode and affinity of a peptide to a biological target. nih.gov | Guides the design of O-benzyl-L-tyrosine-containing peptides as potential drug candidates. |

| Quantum Mechanics (QM) | Elucidates reaction mechanisms and transition states at the electronic level. nih.gov | Investigates the potential for racemization at the tyrosine alpha-carbon during the coupling step. |

The integration of these computational tools is accelerating the pace of peptide research and development, enabling the more rational design and efficient synthesis of complex peptides. asymchem.comepochjournals.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-O-benzyl-L-tyrosyl chloride, and how can side reactions be minimized?

- Methodology :

-

Protection Strategy : The Fmoc group protects the α-amino group, while the benzyl (Bzl) group protects the phenolic hydroxyl of tyrosine. This dual protection prevents undesired reactions during coupling .

-

Reaction Monitoring : Use TLC (silica gel, eluent: chloroform/methanol 9:1) to track the disappearance of starting materials. For intermediates like Fmoc-O-benzyl-L-tyrosine, HPLC (C18 column, acetonitrile/water gradient) ensures purity (>98%) .

-

Chlorination : Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) converts the carboxylic acid to the acid chloride. Excess SOCl₂ is removed under vacuum to avoid hydrolysis .

- Data Table :

Q. How can researchers verify the structural integrity of this compound?

- Methodology :

-

NMR Analysis : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 7.75–7.25 (Fmoc aromatic protons), δ 5.10 (benzyl CH₂), and δ 4.50 (tyrosine α-H). Overlapping signals may require 2D NMR (e.g., COSY) .

-

Mass Spectrometry : ESI-MS (positive mode) should confirm the molecular ion peak ([M+H]⁺) matching the theoretical mass (C₃₂H₂₈ClNO₅: ~566.0 g/mol) .

-

Chiral Purity : Specific rotation ([α]²⁵D) should align with literature values for L-tyrosine derivatives (e.g., -27° to -30° in DMF) .

- Data Table :

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | δ 7.75–7.25 (Fmoc), δ 5.10 (Bzl CH₂) | |

| ESI-MS | [M+H]⁺ = 566.0 | |

| Specific rotation | [α]²⁵D = -27° to -30° (1% in DMF) |

Advanced Research Questions

Q. What analytical challenges arise when characterizing this compound, and how can they be resolved?

- Methodology :

-

Signal Overlap in NMR : The Fmoc and benzyl groups introduce complex aromatic regions. Use deuterated solvents (e.g., DMSO-d₆) and high-field NMR (≥500 MHz) to resolve splitting patterns .

-

Acid Chloride Instability : Hydrolysis to the carboxylic acid can occur during storage. Confirm reactivity via a coupling test with an amine (e.g., glycine methyl ester) and monitor by TLC .

-

Impurity Profiling : Residual solvents (e.g., DCM) or unreacted SOCl₂ can be quantified using GC-MS with a DB-5 column .

- Data Table :

| Challenge | Resolution Strategy | Source |

|---|---|---|

| NMR signal overlap | High-field NMR, 2D experiments | |

| Hydrolysis of acid chloride | Anhydrous storage (-20°C, desiccant) | |

| Solvent residues | GC-MS (DB-5, He carrier gas) |

Q. How do reaction conditions influence the yield of this compound?

- Methodology :

-

Temperature Control : Chlorination at reflux (40–50°C) maximizes conversion but risks decomposition. Optimize time (1–3 hrs) via kinetic studies .

-

Solvent Selection : Anhydrous DCM or THF minimizes side reactions. Avoid protic solvents (e.g., methanol) to prevent hydrolysis .

-

Catalyst Use : Catalytic DMAP (0.1 eq) accelerates chlorination but may require additional purification steps .

- Data Table :

| Condition | Optimal Parameter | Source |

|---|---|---|

| Temperature | 40–50°C (reflux) | |

| Solvent | Anhydrous DCM | |

| Catalyst | DMAP (0.1 eq) |

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

-

Thermal Stability : Decomposition occurs above 60°C. Store at -20°C under argon to prevent moisture ingress .

-

Light Sensitivity : Protect from UV light to avoid radical-mediated degradation (use amber vials) .

-

Hydrolytic Stability : Conduct accelerated aging tests (40°C/75% RH) and monitor via HPLC for carboxylic acid formation .

- Data Table :

| Storage Condition | Stability Outcome | Source |

|---|---|---|

| -20°C, desiccated | >6 months (no hydrolysis) | |

| Room temperature, light | Degradation within 1 week | |

| 40°C/75% RH | 50% hydrolysis in 72 hrs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.